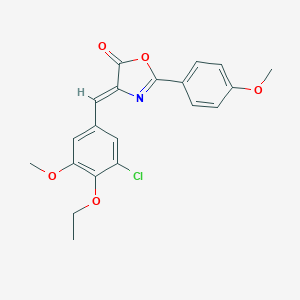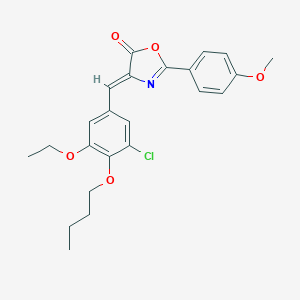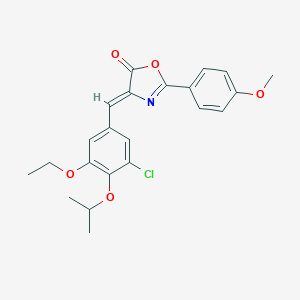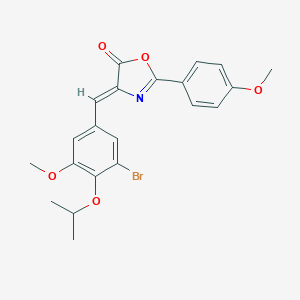![molecular formula C24H23ClN4O3 B283884 6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283884.png)
6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound is also known as CM-272 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of CM-272 is not fully understood. However, it has been suggested that it inhibits the activity of the enzyme Aurora A kinase, which is involved in cell division and is overexpressed in various types of cancer. Inhibition of this enzyme leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been shown to have biochemical and physiological effects on cancer cells, including inhibition of cell growth, induction of apoptosis, and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, CM-272 has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CM-272 in lab experiments is its potential as a cancer therapeutic agent. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research related to CM-272. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to study the effects of CM-272 on different types of cancer cells and to explore its potential as a combination therapy with other cancer drugs. Additionally, research could focus on optimizing the synthesis method of CM-272 to improve its yield and purity.
Synthesemethoden
CM-272 has been synthesized using various methods, including a one-pot, three-component reaction. In this method, 3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde, propylamine, and 3-amino-5-methylisoxazole-4-carbonitrile were reacted in the presence of a catalytic amount of piperidine and acetic acid. The reaction mixture was stirred at room temperature for 24 hours, and the resulting product was purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CM-272 has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CM-272 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C24H23ClN4O3 |
|---|---|
Molekulargewicht |
450.9 g/mol |
IUPAC-Name |
6-amino-4-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C24H23ClN4O3/c1-3-6-18-22-21(16(12-26)23(27)32-24(22)29-28-18)14-9-10-19(30-2)15(11-14)13-31-20-8-5-4-7-17(20)25/h4-5,7-11,21H,3,6,13,27H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
YEXKZHFZOVPNBN-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Cl |
Kanonische SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283804.png)


![methyl {2-ethoxy-6-iodo-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283810.png)
![ethyl {2-bromo-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283813.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283814.png)
![ethyl {2-iodo-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283815.png)
![ethyl {2-chloro-6-methoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283817.png)
![ethyl {2-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283818.png)


